

# A Comparative Analysis of Ozagrel Impurities for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                      |           |
|----------------------|----------------------|-----------|
| Compound Name:       | Ozagrel impurity III |           |
| Cat. No.:            | B15234990            | Get Quote |

An objective guide to the identification, synthesis, and analytical separation of known Ozagrel impurities, providing essential data for researchers and pharmaceutical quality control.

This guide offers a detailed comparative analysis of various impurities associated with the active pharmaceutical ingredient (API) Ozagrel, a potent thromboxane A2 synthase inhibitor. Understanding the impurity profile of a drug substance is critical for ensuring its safety, efficacy, and quality. This document provides a comprehensive overview of known Ozagrel impurities, their origins, and analytical methodologies for their detection and quantification. While direct comparative biological activity data for each impurity is not extensively available in public literature, this guide provides a foundation for their chemical and analytical comparison.

#### **Overview of Ozagrel and its Impurities**

Ozagrel is a synthetic compound used for its antiplatelet and vasodilatory effects. Impurities in Ozagrel can originate from the manufacturing process (process-related impurities) or from the degradation of the drug substance over time (degradation products). The identification and control of these impurities are mandated by regulatory agencies to ensure patient safety.

This guide focuses on a selection of known Ozagrel impurities, including process-related impurities, isomers, and degradation products. A summary of these impurities, their chemical structures, and their potential origins are presented in the following sections.



## **Data Presentation: Comparative Table of Ozagrel Impurities**

The following table summarizes the key known impurities of Ozagrel, providing a clear comparison of their chemical properties and classification.

| Impurity<br>Name       | Chemical<br>Name                                        | CAS<br>Number    | Molecular<br>Formula | Molecular<br>Weight (<br>g/mol ) | Impurity<br>Type                    |
|------------------------|---------------------------------------------------------|------------------|----------------------|----------------------------------|-------------------------------------|
| Ozagrel                | (E)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylicacid   | 82571-53-7       | C13H12N2O<br>2       | 228.25                           | API                                 |
| Ozagrel (Z)-<br>Isomer | (Z)-3-(4-((1H-imidazol-1-yl)methyl)phenyl)acrylicacid   | 143945-86-2      | C13H12N2O<br>2       | 228.25                           | Process-<br>related/Degra<br>dation |
| Impurity 2             | 4-<br>methylbenzal<br>dehyde                            | 104-87-0         | C8H8O                | 120.15                           | Starting<br>Material                |
| Impurity 13            | Not fully characterized                                 | 60682-98-6       | C12H13BrO2           | 270.13                           | Process-<br>related                 |
| Impurity 15            | (E)-3-(4-<br>(hydroxymeth<br>yl)phenyl)acr<br>ylic acid | 1332370-00-<br>9 | C10H10O3             | 178.18                           | Process-<br>related/Degra<br>dation |
| Impurity 23            | 4-<br>methoxybenz<br>aldehyde                           | 123-11-5         | C8H8O2               | 136.15                           | Process-<br>related                 |
| N-Oxide                | Ozagrel N-<br>Oxide                                     | N/A              | C13H12N2O<br>3       | 244.25                           | Degradation                         |



# Synthesis Pathway and Potential Origin of Impurities

The synthesis of Ozagrel typically starts from p-tolualdehyde. The following diagram illustrates a common synthetic route and highlights the potential stages where impurities may be introduced.













Click to download full resolution via product page

 To cite this document: BenchChem. [A Comparative Analysis of Ozagrel Impurities for Researchers and Drug Development Professionals]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15234990#comparative-analysis-of-different-ozagrel-impurities]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com